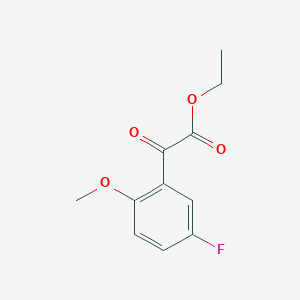

Ethyl 5-fluoro-2-methoxybenzoylformate

Beschreibung

Contextualization of Fluoroaromatic Compounds in Organic Synthesis and Medicinal Chemistry

Fluoroaromatic compounds, organic molecules containing one or more fluorine atoms attached to an aromatic ring, are of immense importance in modern chemical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties in desirable ways. mdpi.com In medicinal chemistry, fluorine is often incorporated into drug candidates to enhance various pharmacokinetic and physicochemical properties. nih.govbohrium.com These enhancements can include improved metabolic stability, increased membrane permeation, and greater binding affinity to target proteins. nih.gov

The unique characteristics of the fluorine atom—its small size and high electronegativity—can modify the electron distribution within a molecule, impacting its acidity (pKa), dipole moment, and chemical reactivity. nih.gov This strategic placement of fluorine is a well-established strategy used by medicinal chemists to optimize drug candidates. nih.gov Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the success of this approach in drug discovery. acgpubs.org The presence of fluorine can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents. chemrxiv.org

Significance of Benzoylformate Derivatives as Versatile Building Blocks and Functional Materials

Benzoylformate derivatives and related structures are recognized as highly versatile building blocks in organic synthesis. These compounds serve as precursors for a wide array of more complex molecules and functional groups. nih.gov Their utility stems from the reactive nature of the keto-ester functionality, which allows for various chemical transformations.

In the chemical industry, such building blocks are crucial for the production of materials and fine chemicals. nih.gov For instance, derivatives of aromatic acids are fundamental starting materials for the synthesis of novel compounds with potential biological activity, such as benzimidazoles, which have been investigated for antimycobacterial properties. researchgate.net The ability to construct complex molecular architectures from relatively simple and accessible building blocks is a cornerstone of modern synthetic chemistry, enabling the development of new drugs, agrochemicals, and functional materials. mdpi.comnih.gov Phenolic compounds, a related class, are also key structural motifs for assembling advanced materials with applications ranging from catalysis to biomedicine. nih.gov

Research Imperatives for Ethyl 5-fluoro-2-methoxybenzoylformate: An Emerging Compound Class

This compound combines the key features of a fluoroaromatic compound and a benzoylformate ester, with the additional presence of a methoxy (B1213986) group. The methoxy substituent is prevalent in many natural products and approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and ADME parameters. nih.gov The combination of a fluorine atom and a methoxy group on the same aromatic ring is a strategy used to create novel chalcone (B49325) derivatives and other potentially bioactive molecules. acgpubs.org

While specific research on this compound is still emerging, its structure suggests significant potential as a synthetic intermediate. The presence of the fluoro, methoxy, and ethyl oxoacetate groups provides multiple sites for chemical modification. Research into this and similar compounds is driven by the need for novel building blocks for drug discovery and materials science. chemrxiv.orgnih.gov The synergistic effects of the fluorine and methoxy substituents could lead to derivatives with unique biological activities or material properties. For example, fluorinated benzoylthiourea (B1224501) derivatives have been investigated for their antimicrobial applications, highlighting the potential of such substituted benzoyl structures. The ongoing development of new synthetic methodologies continues to expand the toolkit available to chemists, facilitating the creation and investigation of novel fluorinated motifs like this compound for applications in medicinal chemistry. chemrxiv.org

Chemical Compound Information

Below is a table of the chemical compounds mentioned in this article.

| Compound Name |

| This compound |

| 2'-Fluoro-5-ethyl-1-beta-D-arabinofuranosyluracil |

| 2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil |

| 4-fluoro-3-nitrobenzoic acid |

| Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate |

| 2′,4′,6′-Trimethoxyacetophenone |

| Methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoate |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 873548-10-8 | nih.gov |

| Molecular Formula | C₁₁H₁₁FO₄ | |

| IUPAC Name | ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | nih.gov |

| Purity | ≥95% | |

| Physical Form | Solid or semi-solid or lump or liquid | nih.gov |

| Storage | Sealed in dry, room temperature | nih.gov |

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBOUAVAPGXKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641292 |

Source

|

| Record name | Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873548-10-8 |

Source

|

| Record name | Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzoylformate Esters

The construction of the α-keto ester functionality on an aromatic ring can be achieved through several reliable synthetic routes. These methods generally involve either the direct introduction of the keto-ester group or the oxidation of a suitable precursor.

Traditional methods for the synthesis of α-keto esters have been foundational in organic chemistry. One of the most prominent of these is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This reaction involves the electrophilic substitution of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com For the synthesis of benzoylformate esters, ethyl oxalyl chloride is a common and effective acylating reagent. aurigeneservices.com The reaction proceeds through the formation of an acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

Another classical approach is the oxidation of α-hydroxy esters. Substrates such as mandelic acid esters can be oxidized to the corresponding α-keto esters using various oxidizing agents. Reagents like pyridinium (B92312) chlorochromate have been historically employed for this transformation. aurigeneservices.com

The table below summarizes some of the classic approaches to α-keto esters.

Table 1: Classic Synthetic Approaches to α-Keto Esters| Method | Substrate | Reagent(s) | General Product | Key Features |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aromatic Hydrocarbon | Ethyl Oxalyl Chloride, AlCl₃ | Aryl α-Keto Ester | Direct introduction of the keto-ester group; regioselectivity is governed by existing substituents on the aromatic ring. masterorganicchemistry.comorganic-chemistry.org |

| Oxidation of α-Hydroxy Esters | Aryl α-Hydroxy Ester | Pyridinium Chlorochromate (PCC) or other oxidizing agents | Aryl α-Keto Ester | Requires a pre-functionalized substrate. aurigeneservices.com |

| From Aryl Cyanides | Aryl Cyanide | Hydrolysis and Esterification | Aryl α-Keto Ester | A multi-step process involving the conversion of the nitrile to a carboxylic acid followed by esterification. aurigeneservices.com |

More contemporary methods often employ catalytic systems to achieve higher efficiency and milder reaction conditions. Catalytic oxidation reactions provide a powerful tool for the synthesis of α-keto esters. For instance, aryl ketones can be oxidized using selenium dioxide (SeO₂), followed by esterification to yield the desired product in a one-pot procedure. researchgate.net

Palladium-catalyzed carbonylation reactions have also emerged as a sophisticated strategy. Aryl halides can undergo double carbonylation in the presence of carbon monoxide and an alcohol to furnish α-keto esters. organic-chemistry.orgresearchgate.net These methods offer good functional group tolerance but may require specialized equipment to handle gaseous reagents like carbon monoxide.

The following table outlines some modern catalytic strategies for α-keto ester synthesis.

Table 2: Modern Catalytic Strategies for α-Keto Ester Synthesis| Method | Substrate | Catalyst/Reagent(s) | General Product | Key Features |

|---|---|---|---|---|

| Catalytic Oxidation | Aryl Ketone | Selenium Dioxide (SeO₂) / Alcohol | Aryl α-Keto Ester | A one-pot method for converting readily available ketones. researchgate.net |

| Palladium-Catalyzed Carbonylation | Aryl Halide | Pd Catalyst, CO, Alcohol | Aryl α-Keto Ester | Good functional group tolerance; can be performed under various pressures of CO. organic-chemistry.orgresearchgate.net |

| Oxidation of Aryl Acetic Esters | Aryl Acetic Ester | N-hydroxyphthalimide/Co(II)/O₂ | Aryl α-Keto Ester | Direct oxidation of the benzylic position. pku.edu.cn |

Targeted Synthesis of Ethyl 5-fluoro-2-methoxybenzoylformate

The synthesis of a specifically substituted compound like this compound requires careful consideration of the regiochemical outcomes of the reactions. The synthetic strategy must be designed to correctly position the fluoro and methoxy (B1213986) groups on the benzene (B151609) ring.

The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a critical step. The directing effects of existing substituents play a crucial role. In the context of synthesizing the target molecule, starting from an anisole (B1667542) (methoxybenzene) derivative is a logical approach. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution. Therefore, electrophilic fluorination of anisole would be expected to yield a mixture of ortho- and para-fluoroanisole. To achieve the desired 5-fluoro substitution pattern relative to the final benzoylformate group, one would typically start with a precursor where the substitution pattern is already established. For instance, beginning with 4-fluoroanisole (B119533) allows for subsequent functionalization at the position ortho to the methoxy group.

The methoxy group is generally introduced via the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542). This is a robust and widely used transformation in organic synthesis. For the synthesis of this compound, a potential precursor could be a suitably substituted fluorophenol which is then methylated.

With the substituted aromatic ring in hand, the final key transformation is the introduction of the ethyl benzoylformate group. Based on the established methods, a plausible and efficient route would be the Friedel-Crafts acylation of 4-fluoroanisole with ethyl oxalyl chloride. In this reaction, the methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The strong directing effect of the methoxy group would favor acylation at the position ortho to it (and meta to the fluorine), leading to the desired 2-acylated product, which is this compound.

An alternative pathway involves starting from the commercially available 5-fluoro-2-methoxybenzoic acid. This acid can be converted to its more reactive acid chloride, 5-fluoro-2-methoxybenzoyl chloride, using standard chlorinating agents such as oxalyl chloride or thionyl chloride. The resulting benzoyl chloride can then be transformed into the target α-keto ester.

The proposed targeted synthetic pathway is summarized in the table below.

Table 3: Proposed Targeted Synthesis of this compound| Step | Starting Material | Reagent(s) | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | 4-Fluoroanisole | Ethyl Oxalyl Chloride, AlCl₃ | This compound | Friedel-Crafts acylation directed by the strongly activating methoxy group to the ortho position. |

| Alternative Step 1 | 5-Fluoro-2-methoxybenzoic acid | Oxalyl Chloride or Thionyl Chloride | 5-Fluoro-2-methoxybenzoyl chloride | Conversion of the carboxylic acid to a more reactive acyl chloride. |

| Alternative Step 2 | 5-Fluoro-2-methoxybenzoyl chloride | Further reaction (e.g., with ethyl Grignard reagent and diethyl oxalate, or via a cyanide displacement route) | This compound | Formation of the α-keto ester from the acyl chloride. |

Green Chemistry Approaches in Benzoylformate Synthesis

In line with the principles of sustainable chemistry, significant effort has been directed towards developing environmentally benign synthetic routes for α-keto esters. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and catalysts.

A primary goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. researchgate.net Solvent-free, or solid-state, synthesis represents a powerful strategy to achieve this. researchgate.net Mechanochemical methods, which involve grinding solid reactants together, can initiate chemical reactions through mechanical energy, often leading to higher yields, shorter reaction times, and the elimination of solvent waste. youtube.com This approach is advantageous as it enhances reaction efficiency and simplifies product purification. researchgate.net

Alternatively, using water as a reaction medium is a highly attractive green strategy. Water is non-toxic, inexpensive, and non-flammable. One-pot tandem reactions, such as those used to create β-substituted-2-oxohex-5-enoic acids, have been successfully carried out in water, sometimes with microwave irradiation to accelerate the process. organic-chemistry.org The development of syntheses in aqueous media or biphasic systems (e.g., using a deep eutectic solvent with a green extraction solvent like ethyl acetate) is a key area of research for producing valuable chemicals from biomass-derived precursors. rsc.orgresearchgate.net

Table: Comparison of Synthetic Approaches

| Method | Solvent | Key Advantages | Challenges |

|---|---|---|---|

| Conventional | Chlorinated Solvents (e.g., DCM) | Good solubility for many organic reagents | Toxicity, environmental persistence, purification costs |

| Solvent-Free | None (Solid-State/Mechanochemical) | Eco-friendly, reduced waste, high efficiency researchgate.net | Limited to solid-state reactants, potential for localized heating |

| Aqueous Media | Water | Non-toxic, safe, inexpensive, readily available researchgate.net | Poor solubility of non-polar organic substrates |

| Biphasic System | DES/Ethyl Acetate | High yields, green solvents, easy product separation rsc.org | Catalyst and solvent recycling must be efficient |

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. For α-keto esters, several biocatalytic strategies are emerging. One approach involves the catalytic oxidation of α-hydroxy acid precursors, which can be derived from biomass, into the corresponding α-keto esters. mdpi.com This route aligns with green chemistry principles by utilizing renewable feedstocks.

A notable enzyme in this field is Benzoylformate Decarboxylase (BFD) from Pseudomonas putida. wikipedia.orgresearchgate.net While its primary physiological role is the decarboxylation of benzoylformate to benzaldehyde (B42025) and CO₂, this thiamine (B1217682) diphosphate-dependent enzyme can also catalyze the reverse reaction, known as carboligation. nih.govebi.ac.uk In this mode, BFD can be used for the stereoselective synthesis of chiral 2-hydroxy ketones, demonstrating its potential as a tool for C-C bond formation in the synthesis of complex molecules related to benzoylformates. nih.gov Other promiscuous enzymes, such as the aldolase (B8822740) NahE, have been shown to catalyze the condensation of pyruvate (B1213749) with a wide range of aldehydes to produce α,β-unsaturated 2-keto acids under mild aqueous conditions, highlighting the versatility of biocatalysts in organic synthesis. thieme-connect.com

Derivatization Chemistry of this compound

The chemical structure of this compound features two primary reactive sites: the ester functional group and the alpha-keto carbonyl group. Each site allows for a range of chemical transformations to produce a variety of derivatives.

The ethyl ester moiety is susceptible to several common transformations, providing access to other important classes of compounds.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding 5-fluoro-2-methoxybenzoylformic acid. This carboxylic acid derivative can be a valuable synthetic intermediate.

Transesterification: Reaction with a different alcohol (e.g., methanol (B129727) or isopropanol) under acidic or basic catalysis can replace the ethyl group with another alkyl group, yielding a different ester of 5-fluoro-2-methoxybenzoylformic acid.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into the corresponding primary, secondary, or tertiary amide. This reaction often requires heating or catalytic activation to proceed efficiently. Pd-catalyzed double carbonylation of aryl iodides provides a direct route to related α-ketoamides at atmospheric pressure. organic-chemistry.org

The alpha-keto carbonyl group is a versatile handle for a variety of C-C and C-N bond-forming reactions as well as reductions.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding Ethyl 5-fluoro-2-hydroxy-2-methoxy-phenylacetate. This can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation. Asymmetric transfer hydrogenation can achieve this with high stereoselectivity. acs.org Furthermore, biocatalytic reduction using whole cells or isolated enzymes offers a green alternative for producing chiral α-hydroxy esters. abap.co.in

Condensation Reactions: The electrophilic keto-carbon can react with various nucleophiles. For example, an aldol-type condensation with a ketone can form a new C-C bond at the alpha position. nih.gov

Aza-Benzoin Reaction: A modern organocatalytic approach involves the cross-coupling of aldehydes with α-imino esters, catalyzed by N-heterocyclic carbenes, to chemoselectively produce α-amino-β-keto esters. beilstein-journals.org This reaction effectively installs an amino group adjacent to the ketone, yielding highly functionalized and valuable building blocks.

Interactive Table: Derivatization Reactions

| Functional Group | Reaction Type | Reagents/Catalyst | Product Class |

|---|---|---|---|

| Ester | Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |

| Ester | Transesterification | R'OH, H⁺ or Base | New Ester |

| Ester | Amidation | R₂NH, Heat | Amide |

| α-Keto Carbonyl | Reduction | NaBH₄ or H₂, Catalyst | α-Hydroxy Ester acs.orgabap.co.in |

| α-Keto Carbonyl | Aldol Condensation | Ketone, Base/Acid | β-Hydroxy-α-keto Ester nih.gov |

| α-Keto Carbonyl | Aza-Benzoin Reaction | Imine, N-Heterocyclic Carbene | α-Amino-β-keto Ester beilstein-journals.org |

Reactivity of the Fluorinated Aromatic Ring (e.g., nucleophilic aromatic substitution)

The presence of a fluorine atom on the aromatic ring of this compound, in conjunction with the activating methoxy and ethyl benzoylformate groups, renders the molecule susceptible to nucleophilic aromatic substitution. In SNAr reactions, the rate of substitution is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The carbonyl group of the ethyl benzoylformate moiety, particularly when positioned ortho or para to the leaving group (in this case, fluoride), can delocalize the negative charge of the intermediate through resonance, thereby facilitating the reaction. acgpubs.org

Fluorine is an excellent leaving group in SNAr reactions, a fact attributed to the high polarity of the carbon-fluorine bond which makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Studies on various fluorinated aromatic compounds have demonstrated that fluorine substituents increase the rate of nucleophilic aromatic substitution. acgpubs.org

While specific studies detailing the nucleophilic aromatic substitution on this compound are not extensively documented in publicly available literature, the general principles of SNAr on analogous fluorinated and methoxy-substituted aromatic compounds provide a strong basis for predicting its reactivity. For instance, in related systems, the fluorine atom para to a strong electron-withdrawing group is readily displaced by various nucleophiles. acgpubs.org

The reaction typically proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The choice of solvent can also play a crucial role. Protic solvents like methanol can participate in the reaction, for example, by providing a source of methoxide (B1231860) ions in the presence of a base, which can then act as the nucleophile. acgpubs.org In contrast, aprotic solvents like tetrahydrofuran (B95107) (THF) are often used to avoid competitive substitution by the solvent. acgpubs.org

Given the structure of this compound, it is anticipated that it would react with a variety of nucleophiles under appropriate conditions. These can include oxygen nucleophiles (such as alkoxides and phenoxides), nitrogen nucleophiles (such as amines and amides), and sulfur nucleophiles (such as thiolates).

The table below provides a hypothetical representation of potential nucleophilic aromatic substitution reactions on this compound, based on established principles of SNAr chemistry.

Interactive Data Table: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent/Conditions | Potential Product |

| Methoxide | Sodium methoxide in Methanol | Ethyl 2-methoxy-5-methoxybenzoylformate |

| Amine | Primary or secondary amine, heat | Ethyl 5-(alkylamino)-2-methoxybenzoylformate |

| Thiolate | Sodium thiophenoxide in DMF | Ethyl 2-methoxy-5-(phenylthio)benzoylformate |

It is important to note that the actual reaction conditions and outcomes would need to be determined experimentally. Factors such as the nature of the nucleophile, the solvent, the temperature, and the presence of a base would all influence the efficiency and selectivity of the substitution reaction.

Chemical Reactivity and Mechanistic Investigations

Photochemical Reactivity and Photoinitiation Mechanisms

The benzoylformate moiety is known for its photochemical activity, and Ethyl 5-fluoro-2-methoxybenzoylformate is no exception. Upon absorption of ultraviolet (UV) light, the molecule is promoted to an excited state, initiating a series of photochemical reactions. This reactivity is central to its application in fields such as photopolymerization, where it can act as a photoinitiator. The core of its photochemical behavior lies in the cleavage of the bond between the benzoyl group and the formate (B1220265) group.

The principal photochemical reaction for ketones and aldehydes, including benzoylformates, is the Norrish reaction. wikipedia.org Specifically, this compound is expected to undergo a Norrish Type I cleavage. This process involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and the adjacent carbon of the ester group) upon photoexcitation.

The mechanism begins with the carbonyl group absorbing a photon, which elevates it to an excited singlet state. Through a process known as intersystem crossing, this can be converted to a more stable triplet state. From either of these excited states, the α-scission occurs, resulting in the formation of two radical fragments: a 5-fluoro-2-methoxybenzoyl radical and an ethoxycarbonyl radical. wikipedia.org

These highly reactive radical species can then participate in several secondary reactions. For instance, they can initiate the polymerization of monomers in a process known as photopolymerization. wikipedia.org This makes compounds like this compound valuable as photoinitiators in applications requiring high-resolution 3D structuring, such as two-photon polymerization. wikipedia.org The radicals can also recombine to reform the original molecule or undergo further reactions like decarbonylation. wikipedia.org

| Step | Description | Resulting Species |

|---|---|---|

| Photoexcitation | Absorption of a UV photon by the carbonyl group. | Excited singlet/triplet state of the molecule. |

| α-Scission | Homolytic cleavage of the bond between the benzoyl and formate groups. | 5-fluoro-2-methoxybenzoyl radical and ethoxycarbonyl radical. |

| Secondary Reactions | The generated radicals can initiate polymerization, recombine, or undergo further fragmentation. | Polymer chains, reformed starting material, or other byproducts. |

The presence of the fluorine and methoxy (B1213986) substituents on the aromatic ring significantly modulates the photoactivity of the benzoylformate core. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the fluorine atom influence the electronic properties of the molecule, which in turn affects the efficiency of the photochemical processes.

The methoxy group, being an ortho-para director, can enhance the absorption of UV light and may influence the stability of the resulting benzoyl radical. The fluorine atom, with its high electronegativity, can affect the bond dissociation energies and the reactivity of the radical intermediates. The interplay of these electronic effects can alter the rate of the Norrish Type I cleavage and the subsequent reaction pathways of the generated radicals. Research into the specific effects of these substituents on similar aromatic ketones suggests that they can fine-tune the photochemical properties for specific applications. researchgate.net

Role as a Synthetic Intermediate and Precursor for Complex Molecules

The reactive nature of the benzoylformate moiety makes this compound a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems and for use in multi-component reactions.

The dicarbonyl-like structure of benzoylformates allows them to participate in cyclization reactions to form a variety of heterocyclic compounds. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of benzoylformates points towards its potential in synthesizing important heterocyclic scaffolds like quinazolines and chromenes.

For instance, quinazoline (B50416) derivatives can be synthesized through reactions involving a benzoylformate, an amine, and a source of ammonia (B1221849) or a related nitrogen-containing compound. nih.govnih.govpreprints.org The benzoylformate can act as a key building block, providing the carbonyl group and the adjacent carbon atom for the formation of the quinazoline ring. The fluorine and methoxy substituents would be incorporated into the final heterocyclic product, potentially imparting unique biological or material properties. nih.gov

Similarly, the synthesis of chromene derivatives often involves the reaction of a phenol (B47542) with a β-ketoester or a similar 1,3-dicarbonyl compound. researchgate.net The benzoylformate can be envisioned to participate in related synthetic strategies, where the reactive ketone and ester functionalities drive the cyclization to form the pyran ring of the chromene system.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgtcichemicals.com The carbonyl group in benzoylformates makes them suitable substrates for various MCRs. organic-chemistry.org

One of the classic MCRs involving a carbonyl compound is the Biginelli reaction, which is used to synthesize dihydropyrimidinones. tcichemicals.com While typically employing a β-ketoester, the reactivity of the benzoylformate moiety suggests its potential utility in similar MCRs. Other notable MCRs where a carbonyl component is central include the Mannich reaction, the Ugi reaction, and the Passerini reaction. nih.gov The benzoylformate moiety in this compound can serve as the electrophilic carbonyl component in these reactions, leading to the rapid assembly of complex molecular architectures. The resulting products would bear the 5-fluoro-2-methoxyphenyl group, offering a route to libraries of substituted compounds for various applications, including drug discovery. nih.gov

| Reaction Name | Reactant Types | Resulting Heterocycle/Product Class |

|---|---|---|

| Biginelli Reaction | Aldehyde/Ketone, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Mannich Reaction | Aldehyde/Ketone, Amine, Enolizable Carbonyl | β-Amino Carbonyl Compounds |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides |

Mechanistic Studies of Chemical Stability and Degradation

The chemical stability of this compound is influenced by several factors, including its susceptibility to hydrolysis and its photochemical reactivity. The ester linkage is a potential site for hydrolysis, especially under acidic or basic conditions, which would lead to the formation of 5-fluoro-2-methoxybenzoylformic acid and ethanol (B145695).

The primary pathway for degradation, however, is likely through photochemical reactions, as discussed in the context of its Norrish Type I cleavage. wikipedia.org Exposure to UV radiation can lead to the irreversible breakdown of the molecule into radical species. The long-term stability of the compound, therefore, necessitates protection from light.

Hydrolytic Stability of the Ester Linkage

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid is a critical reaction, influenced by the electronic effects of the aromatic substituents. The stability of the ester linkage can be significantly affected by the presence of the 5-fluoro and 2-methoxy groups.

In the alkaline hydrolysis of substituted phenyl benzoates, the effect of substituents on the reaction rate is well-documented. researchgate.net Generally, electron-withdrawing groups on the benzoyl moiety accelerate the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion. Conversely, electron-donating groups decrease the reaction rate.

For this compound, the fluorine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, which is expected to enhance the rate of hydrolysis. In contrast, the methoxy group at the 2-position is electron-donating through resonance, which would tend to decrease the hydrolysis rate. The net effect on the hydrolytic stability will depend on the interplay of these opposing electronic influences. Studies on the alkaline hydrolysis of substituted ethyl benzoates have shown that the additive effects of substituents can be complex. rsc.org

The hydrolysis of ethyl benzoate (B1203000) itself, typically achieved under alkaline conditions followed by acidification, serves as a baseline for comparison. researchgate.net The presence of both activating and deactivating groups on the phenyl ring of this compound suggests that its hydrolytic stability will be intermediate between that of more strongly activated and deactivated analogues.

Table 1: Predicted Relative Hydrolytic Stability of Substituted Ethyl Benzoates This table is generated based on established chemical principles, as direct comparative experimental data for this compound was not found.

| Compound | Substituents | Predicted Relative Rate of Alkaline Hydrolysis |

| Ethyl 4-nitrobenzoate | 4-NO₂ (Strongly Electron-Withdrawing) | Highest |

| This compound | 5-F (Electron-Withdrawing), 2-OCH₃ (Electron-Donating) | Intermediate |

| Ethyl benzoate | None | Moderate |

| Ethyl 4-methoxybenzoate | 4-OCH₃ (Electron-Donating) | Lowest |

Thermal Decomposition Pathways

The decomposition of esters can proceed through several pathways, including decarboxylation, decarbonylation, and cleavage of the ester's C-O bonds. The presence of the α-keto group introduces additional potential fragmentation routes. Theoretical studies on the thermal decomposition of other furan-based esters have highlighted the importance of bond dissociation energies in determining the initial steps of pyrolysis. researchgate.net

For this compound, potential initial decomposition steps could include:

Decarbonylation/Decarboxylation: Loss of carbon monoxide or carbon dioxide from the α-ketoester moiety.

Ester pyrolysis: A concerted elimination reaction involving the ethyl group, leading to the formation of ethene and the corresponding carboxylic acid, which may then undergo further decomposition.

Homolytic cleavage: At higher temperatures, cleavage of weaker bonds, such as the C-C bond between the benzoyl and carboxyl groups, or the C-O bond of the methoxy group, could occur, generating radical intermediates.

The fluorine and methoxy substituents would also influence the decomposition. The strong C-F bond is likely to remain intact during the initial stages of thermal degradation, while the C-O bond of the methoxy group could be a site of initial cleavage.

Table 2: Potential Initial Thermal Decomposition Products of this compound This table presents hypothetical products based on general thermal decomposition mechanisms of esters and aromatic compounds.

| Decomposition Pathway | Potential Initial Products |

| Decarboxylation | 5-Fluoro-2-methoxybenzaldehyde |

| Ester Pyrolysis | 5-Fluoro-2-methoxybenzoylformic acid + Ethene |

| C-CO Bond Cleavage | 5-Fluoro-2-methoxyphenyl radical + Ethoxycarbonyl radical |

| O-CH₃ Bond Cleavage | Ethyl 5-fluoro-2-hydroxybenzoylformate radical + Methyl radical |

Role of Fluorine in C-C and C-O Bond Cleavage Processes

The introduction of fluorine into organic molecules can profoundly alter their chemical reactivity, including the propensity for C-C and C-O bond cleavage. nih.gov The high electronegativity of fluorine can stabilize anionic intermediates and influence the electronic distribution within the molecule, thereby affecting reaction pathways.

In the context of this compound, the fluorine atom at the 5-position is expected to play a significant role in reactions involving the aromatic ring and the adjacent functional groups.

Influence on C-C Bond Cleavage: The electron-withdrawing nature of fluorine can weaken the adjacent C-C bonds by polarizing them. For instance, in reactions involving nucleophilic attack at the carbonyl carbon, the fluorine atom can stabilize the resulting negative charge on the aromatic ring, potentially facilitating reactions that lead to C-C bond cleavage. Studies on the oxidative cleavage of the C(CO)–C bond in ketones have shown that electronic effects of substituents on the phenyl ring can impact reactivity. pdx.edu

Influence on C-O Bond Cleavage: The fluorine substituent can also affect the strength of the C-O bonds in the molecule. The C-O bond of the methoxy group, for example, might be influenced by the altered electron density of the aromatic ring. While direct C-F bond cleavage is generally difficult due to the high bond energy, the presence of fluorine can direct the course of reactions at other sites. In some enzymatic systems, for instance, C-F bond cleavage can be observed, although this is typically not a feature of simple chemical reactions. nih.gov

The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a complex electronic environment that will ultimately dictate the regioselectivity and rate of bond cleavage reactions. Computational studies on similarly substituted systems could provide more definitive insights into these mechanistic details. dntb.gov.ua

Biological Activities and Mechanistic Pharmacology

Structure-Activity Relationship (SAR) Studies for Fluorinated Organic Compounds

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to modulate the biological and physicochemical properties of a compound. rsc.org The structure-activity relationship (SAR) of fluorinated compounds is a critical area of study that explores how the presence and position of fluorine atoms influence a molecule's interaction with biological targets.

Fluorine is often employed as a bioisostere for hydrogen or a hydroxyl group due to its small van der Waals radius and high electronegativity. This substitution can significantly impact a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov The strong carbon-fluorine bond can block metabolic pathways, thereby increasing the compound's half-life. nih.gov Furthermore, the strategic placement of fluorine can alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution. nih.gov

The introduction of fluorine can also lead to more favorable interactions with the target protein. For instance, fluorinated compounds can engage in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity. nih.gov

The position of the fluorine atom on a molecule is paramount in determining its biological effect. Different positional isomers of a fluorinated compound can exhibit vastly different activities. For example, in a series of fluorinated 2-imino-1,3-thiazolines studied as α-glucosidase inhibitors, the placement of a fluorine atom at the meta-position of an aroyl ring resulted in a sharp increase in inhibitory potential compared to other positions. nih.gov Similarly, for some inhibitors, an ortho-fluoro substitution has been shown to be more effective than meta or para substitutions in enhancing inhibitory activity. nih.gov

Docking studies have revealed that the position of fluorine can dictate the binding orientation of a ligand within the active site of an enzyme. A fluorine atom at a specific position might facilitate favorable interactions with key amino acid residues, such as arginine and aspartate in the active site of α-glucosidase, leading to enhanced inhibition. rsc.org Conversely, placing a fluorine atom in a position that creates steric hindrance or unfavorable electrostatic interactions can drastically reduce or abolish biological activity. rsc.org

A study on 5,6,7-trihydroxyflavone (baicalein) derivatives as rat intestinal α-glucosidase inhibitors demonstrated that the introduction of an 8-fluoro substituent was tolerated, whereas bulkier substituents at the same position were detrimental to activity, highlighting the importance of the substituent's size at specific positions. nih.gov

The introduction of fluorine can impose significant conformational constraints on a molecule. The gauche effect, where a fluorine atom and a vicinal electronegative or bulky group prefer a gauche conformation, can lock the molecule into a specific three-dimensional shape. This pre-organization can be advantageous if the resulting conformation is the one recognized by the biological target, leading to a more favorable binding entropy.

For instance, the fluorination of the C-2 position of castanospermine, a known glycosidase inhibitor, was found to induce a reestablishment of the optimal docking mode within the active site of α-glucosidase, thereby retaining potent inhibition. rsc.org The conformational rigidity imparted by fluorine can reduce the entropic penalty upon binding, contributing to a higher binding affinity.

Elucidation of Molecular Mechanisms of Action

While specific experimental data for Ethyl 5-fluoro-2-methoxybenzoylformate is not available, the potential molecular mechanisms of action can be inferred from studies on structurally related compounds and the known roles of its functional groups in enzyme inhibition.

Based on the available scientific literature, there is no specific information regarding the inhibition kinetics or binding affinities of this compound towards any biomolecular targets.

To illustrate the principles of SAR for fluorinated α-glucosidase inhibitors, the following data from a study on highly fluorinated 2-imino-1,3-thiazoline derivatives is presented. nih.gov It is important to note that these compounds are structurally different from this compound and this data is for illustrative purposes only.

Table 1: α-Glucosidase Inhibitory Activity of Selected Fluorinated 2-Imino-1,3-thiazoline Derivatives nih.gov

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) |

| 6c | 2-Cl | 4-F | 2.98 ± 0.04 |

| 6d | 3-F | 4-F | 1.47 ± 0.05 |

| 6g | 4-F | 4-F | 3.16 ± 0.15 |

| Acarbose | - | - | 35.1 ± 0.14 |

| Data is presented as mean ± standard error of the mean. |

This table demonstrates the significant impact of the fluorine position on inhibitory activity, with the meta-fluorinated compound (6d) showing the highest potency.

There is no publicly available research detailing the interaction of this compound with the active sites of α-glucosidase or thymidylate synthase.

However, studies on other fluorinated inhibitors provide insights into potential binding modes. For α-glucosidase inhibitors, key interactions often involve hydrogen bonding with catalytic residues such as Asp and His, as well as hydrophobic interactions within the active site pocket. rsc.org For example, molecular docking of C-2 fluorinated castanospermines showed that the disappearance of a hydrogen bond with His-600 and Arg-526 led to a sharp decrease in inhibition for some epimers. rsc.org

Thymidylate synthase (TS) is another enzyme where fluorinated compounds, most notably 5-fluorouracil, act as inhibitors. nih.gov The mechanism of inhibition by 5-fluoro-dUMP, the active metabolite of 5-fluorouracil, involves the formation of a stable covalent complex with the enzyme and the cofactor, effectively blocking the synthesis of thymidine (B127349) and thus DNA replication. nih.govnih.gov While there is no evidence to suggest that this compound would act on TS, the principle of fluorine-mediated enzyme inhibition is well-established for this target.

The following table illustrates the structure-activity relationship of some benzoyl derivatives as α-glucosidase inhibitors, emphasizing that these are not directly related to this compound but serve to show the importance of the benzoyl moiety in some inhibitor classes.

Table 2: α-Glucosidase Inhibitory Activity of Selected 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] rsc.orgnih.govthiazin-2-yl)-N-arylacetamide Derivatives nih.gov

| Compound | N-Aryl Substituent | IC₅₀ (µM) |

| 11c | 4-Chlorophenyl | 30.65 |

| 12a | 4-Bromobenzoyl, 2-Nitrophenyl | 18.25 |

| 12d | 4-Bromobenzoyl, 4-Nitrophenyl | 20.76 |

| Acarbose | - | 58.8 |

This data suggests that the nature and position of substituents on the N-aryl and benzoyl moieties significantly influence the inhibitory potency against α-glucosidase. nih.gov

Modulation of Cellular Signaling Pathways

The introduction of fluorinated compounds into biological systems can lead to a variety of cellular responses, including the modulation of signaling pathways that govern cell fate and function. Fluorinated flavan-3-ol (B1228485) derivatives, for instance, have been shown to induce autophagic cell death in cancer cells by triggering mitochondrial dysfunction. mdpi.com This process involves an increase in intracellular mitochondrial superoxide (B77818) and a reduction in the mitochondrial membrane potential. mdpi.com It is plausible that this compound, or its metabolites, could similarly interact with cellular components to trigger stress responses and activate signaling cascades. For example, exposure to certain environmental pollutants with aromatic structures has been demonstrated to activate apoptosis and autophagy pathways.

Furthermore, the generation of reactive oxygen species (ROS) is a common consequence of cellular exposure to foreign compounds and can act as a signaling molecule to modulate various pathways. Fluoride (B91410) itself has been shown to induce oxidative stress, which can lead to the activation of apoptotic signaling. nih.gov Therefore, it is conceivable that the metabolism of this compound could lead to an increase in intracellular ROS, thereby influencing signaling pathways related to cell stress, inflammation, and programmed cell death.

Biotransformation and Metabolic Fate in Biological Systems

The metabolic fate of this compound is likely to be a multi-step process involving several key enzymatic reactions. The chemical structure of the compound presents three primary sites for metabolic attack: the ethyl ester bond, the methoxy (B1213986) group, and the aromatic ring.

Enzymatic Cleavage of the Ester Bond

The ethyl ester group in this compound is susceptible to hydrolysis by various esterases present in the body, such as carboxylesterases. This enzymatic cleavage would yield ethanol (B145695) and the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoylformic acid. This is a common metabolic pathway for many ester-containing drugs and xenobiotics, leading to more polar metabolites that are more readily excreted. For instance, ethyl phenylglyoxylate, a structurally similar compound, is known to be a substrate for carboxylesterase. nih.gov

Oxidative Metabolism of the Aromatic Ring and Methoxy Group

The aromatic ring of this compound is another likely site for metabolic transformation, primarily mediated by cytochrome P450 (CYP) enzymes. A common metabolic reaction for aromatic compounds is hydroxylation. nih.gov

Furthermore, the methoxy group is a target for oxidative O-dealkylation, also catalyzed by CYP enzymes. nih.gov This reaction would involve the hydroxylation of the methyl group, leading to an unstable intermediate that spontaneously breaks down to yield a phenol (B47542) (a hydroxyl group on the aromatic ring) and formaldehyde. nih.gov

Generation of Fluorine-Containing Metabolites and their Biological Implications (e.g., fluoroacetate (B1212596) formation)

A significant aspect of the metabolism of many fluorinated organic compounds is the potential for defluorination, which can lead to the formation of toxic metabolites. While the carbon-fluorine bond is generally strong and resistant to cleavage, metabolic processes can facilitate its breakdown. mdpi.com Oxidative metabolism of the fluorinated aromatic ring by CYP enzymes can lead to the formation of unstable intermediates that can then release fluoride ions. sigmaaldrich.com

Of particular concern is the potential formation of fluoroacetate, a highly toxic metabolite. mdpi.com Fluoroacetate can be formed from the breakdown of certain fluorinated compounds and subsequently enters the citric acid cycle (Krebs cycle) where it is converted to fluorocitrate. frontiersin.org Fluorocitrate then potently inhibits aconitase, a key enzyme in the Krebs cycle, leading to a disruption of cellular energy metabolism and citrate (B86180) accumulation. frontiersin.org

Mechanistic Aspects of Fluorine-Induced Biological Effects

The presence of fluorine in a molecule can significantly influence its biological effects, not only through the formation of toxic metabolites but also through direct interactions with cellular components and the disruption of organelle function.

Intracellular Accumulation and Organelle Dysfunction

Fluorinated compounds can accumulate within cells and interfere with the function of various organelles, particularly mitochondria. Fluoride exposure has been shown to induce mitochondrial dysfunction, characterized by damage to the mitochondrial structure, decreased activity of the respiratory chain, and increased oxidative stress. nih.gov Studies on fluorinated derivatives of certain natural compounds have demonstrated their ability to cause mitochondrial damage, leading to a decrease in mitochondrial membrane potential and the formation of granular aggregates containing mitochondria. mdpi.com This mitochondrial damage can, in turn, trigger pathways of programmed cell death, such as apoptosis and autophagy. mdpi.com Given these findings, it is plausible that this compound or its metabolites could accumulate within cells and exert toxic effects through the disruption of mitochondrial function.

Interference with Central Metabolic Cycles (e.g., Krebs cycle)

The Krebs cycle, also known as the citric acid cycle, is a pivotal metabolic hub within the mitochondrial matrix. It is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins, generating ATP, NADH, and FADH2 – the cell's primary energy currency and reducing equivalents. Any interference with this cycle can have profound effects on cellular energy homeostasis.

Currently, there is no published research detailing whether this compound or its metabolites interact with or inhibit any of the key enzymes of the Krebs cycle, such as citrate synthase, isocitrate dehydrogenase, or α-ketoglutarate dehydrogenase. The impact of this specific compound on cellular respiration and energy production is therefore unknown.

Impact on Protein Synthesis and Gene Expression Patterns

The synthesis of proteins and the underlying patterns of gene expression are fundamental to all aspects of cellular life, from structural integrity to enzymatic activity and signaling. The process involves the transcription of DNA to messenger RNA (mRNA) and the subsequent translation of mRNA into polypeptide chains by ribosomes.

Scientific inquiry has not yet extended to the effects of this compound on these critical processes. There is a lack of data on whether this compound can alter transcription factors, bind to ribosomal components, or otherwise influence the complex machinery of protein synthesis. Consequently, its potential to modify cellular function through the modulation of gene expression remains an open question.

Environmental Fate and Ecotoxicological Considerations Mechanistic Focus

Environmental Persistence and Mobility in Various Compartments

The environmental distribution and longevity of Ethyl 5-fluoro-2-methoxybenzoylformate are governed by its physicochemical properties, which in turn are influenced by its functional groups. The presence of both lipophilic (aromatic ring, ethyl group) and polar (ester and ether oxygens) features suggests a moderate potential for partitioning between aqueous and organic phases.

The mobility of this compound in soil and water is expected to be moderate. Its partitioning behavior can be theoretically compared to that of other benzophenone (B1666685) derivatives, where lipophilicity (logKow) is a key determinant of environmental distribution. For instance, the lipophilicity of benzophenones influences their toxicity to aquatic organisms like Vibrio fischeri. nih.gov

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of this compound (Theoretical)

| Property | Predicted Value/Behavior | Rationale |

| Water Solubility | Low to Moderate | Presence of polar ester and ether groups may increase solubility compared to unsubstituted aromatics, but the overall large organic structure limits it. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Moderate to High | The aromatic structure suggests significant sorption to organic matter in soil and sediment, potentially limiting its mobility in groundwater. |

| Volatility | Low | The relatively high molecular weight and presence of polar functional groups suggest a low vapor pressure, minimizing atmospheric transport. |

The persistence of this compound in the environment will be a balance between its resistance to degradation and its potential for sequestration in environmental compartments like sediment and soil organic matter.

Biodegradation Pathways and Mechanisms

The biodegradation of this compound is anticipated to proceed through the enzymatic attack on its more susceptible functional groups, namely the ethyl ester and the methoxy (B1213986) ether, followed by the more recalcitrant fluorinated aromatic ring.

Under aerobic conditions, microbial communities are likely to initiate the degradation of this compound through several key enzymatic reactions. The initial and most probable step is the hydrolysis of the ethyl ester linkage by non-specific esterases, which are widespread in microorganisms. This would yield 5-fluoro-2-methoxybenzoylformic acid and ethanol (B145695).

Following or concurrent with ester hydrolysis, the methoxy group is a likely target for microbial degradation. Bacteria, particularly species of Pseudomonas and Rhodococcus, are known to cleave aromatic ether bonds. For example, Pseudomonas putida has been shown to degrade methoxylated aromatic acids through demethylation. oup.com Similarly, Rhodococcus strains can oxidize the Cα position of ether-linked substrates. nih.gov This would transform the methoxy group into a hydroxyl group, forming 5-fluoro-2-hydroxybenzoylformic acid.

The resulting hydroxylated and de-esterified intermediate would then be susceptible to ring-opening enzymes, such as dioxygenases, which are common in aerobic bacteria that degrade aromatic compounds. unesp.brresearchgate.netoup.comnih.govresearchgate.netnih.gov

In anaerobic environments, the degradation of this compound would follow different metabolic routes. The initial hydrolysis of the ester bond is still a likely first step. The subsequent degradation of the aromatic ring under anaerobic conditions is a more complex process.

The defluorination of aromatic compounds is a critical and often rate-limiting step in their biodegradation. While the carbon-fluorine bond is strong, microbial defluorination can occur under both aerobic and anaerobic conditions. nih.gov Anaerobic defluorination often proceeds via reductive dehalogenation, where the fluorine atom is replaced by a hydrogen atom. This process has been observed for various fluorinated aromatic compounds.

The presence of the methoxy group could influence the anaerobic degradation pathway. Studies on other methoxy-aromatic compounds have shown that they can be catabolized under anaerobic conditions. oup.com The complete mineralization of the aromatic ring would likely involve its reduction to a non-aromatic intermediate, followed by hydrolytic cleavage, a strategy employed by various anaerobic bacteria to overcome the stability of the benzene (B151609) ring. researchgate.net

While specific microbial consortia for the degradation of this compound have not been identified, it is possible to infer the types of enzymes that would be involved based on its structure.

Table 2: Potential Microbial Enzymes Involved in the Degradation of this compound (Hypothetical)

| Enzyme Class | Substrate Moiety Attacked | Potential Microbial Genera |

| Esterases | Ethyl ester | Widespread (e.g., Pseudomonas, Bacillus) |

| O-demethylases / Monooxygenases | Methoxy group | Pseudomonas, Rhodococcus |

| Dioxygenases | Aromatic ring | Pseudomonas, Sphingomonas, Mycobacterium |

| Reductive dehalogenases | Fluoro-substituent | Anaerobic consortia |

| Benzoylformate decarboxylase | Benzoylformate core | Pseudomonas putida nih.gov |

The degradation would likely be carried out by a microbial consortium, where different species contribute the necessary enzymes for the complete breakdown of the molecule.

Abiotic Degradation Processes

This compound, with its benzoylformate chromophore, is expected to absorb UV radiation, making it susceptible to photodegradation. Benzophenones, which are structurally related, are known to undergo photolysis in aquatic environments. researchgate.netmdpi.com The rate of photodegradation can be influenced by various environmental factors, including the presence of dissolved organic matter and other photosensitizers. researchgate.net

The photodegradation process can proceed through direct photolysis, where the molecule itself absorbs light and undergoes transformation, or indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) generated by photosensitizers in the water. researchgate.net The presence of a fluorine atom on the aromatic ring could potentially influence the photolytic pathway and the nature of the degradation products. Studies on other halogenated aromatic compounds have shown that photolysis can lead to dehalogenation. researchgate.netuwaterloo.ca

The likely products of photodegradation would include simpler aromatic compounds resulting from the cleavage of the ester and ether bonds, as well as the potential for defluorination. It is also possible that phototransformation could lead to the formation of more persistent or toxic intermediates. researchgate.net

Hydrolysis in Aqueous Environmental Matrices

The ester functional group in this compound is susceptible to hydrolysis, a key abiotic degradation process in aqueous environments. This reaction involves the cleavage of the ester bond by water, leading to the formation of 5-fluoro-2-methoxybenzoylformic acid and ethanol.

Mechanism of Hydrolysis:

Influence of Substituents:

The presence of the fluorine atom and the methoxy group on the benzoyl ring of this compound is expected to influence its hydrolysis rate compared to unsubstituted ethyl benzoate (B1203000).

Fluorine: As a strongly electron-withdrawing group, the fluorine atom at the 5-position is anticipated to increase the electrophilicity of the carbonyl carbon. This would make the ester more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis.

Expected Hydrolysis Products:

| Reactant | Hydrolysis Products |

| This compound | 5-fluoro-2-methoxybenzoylformic acid and Ethanol |

Bioaccumulation and Biotransformation in Environmental Organisms (Mechanistic Basis)

The potential for a chemical to accumulate in living organisms (bioaccumulation) and the metabolic processes that alter its structure (biotransformation) are critical determinants of its ecotoxicological risk.

Bioaccumulation Potential:

The bioaccumulation of a substance is related to its lipophilicity, often expressed as the octanol-water partition coefficient (Log Kow). While a measured Log Kow for this compound is not available, its structure suggests a moderate degree of lipophilicity due to the aromatic ring and the ethyl ester group. The presence of the polar methoxy and carbonyl groups, along with the fluorine atom, will also influence its partitioning behavior.

Generally, fluorinated compounds can exhibit persistence and bioaccumulation potential wikipedia.org. However, the ether linkage in the methoxy group might be susceptible to cleavage, potentially reducing the persistence of the molecule. Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that bioaccumulation can vary with the extent of fluorination and the length of the carbon chain nih.govacs.org. Given that this compound is not a perfluorinated compound, its bioaccumulation potential might be lower than that of highly fluorinated substances.

Biotransformation Pathways:

Biotransformation in organisms is a key mechanism for detoxifying and eliminating foreign compounds. For this compound, several biotransformation pathways are plausible, primarily mediated by enzymatic reactions in organisms such as fish and microorganisms.

Ester Hydrolysis: Similar to abiotic hydrolysis, the ester linkage is a likely target for enzymatic hydrolysis by carboxylesterases, which are ubiquitous in aquatic organisms nih.gov. This would result in the formation of 5-fluoro-2-methoxybenzoylformic acid and ethanol. The resulting acid is generally more water-soluble and more readily excreted.

O-Demethylation: The methoxy group can undergo O-demethylation, a common metabolic reaction catalyzed by cytochrome P450 monooxygenases. This would lead to the formation of a hydroxyl group on the aromatic ring.

Aromatic Hydroxylation: Cytochrome P450 enzymes can also catalyze the hydroxylation of the aromatic ring at other positions, although the existing substituents will direct the position of this modification.

Defluorination: While the carbon-fluorine bond is generally strong and resistant to cleavage, microbial degradation of some fluorinated aromatic compounds has been observed researchgate.net. This process is often slow and may occur under specific environmental conditions.

The biotransformation of aromatic esters in fish has been documented, and the rate and pathway can be influenced by the specific structure of the compound nih.govmdpi.com. The metabolism of fluorinated biphenyl (B1667301) ethers by the fungus Cunninghamella elegans, a model for mammalian drug metabolism, has shown that the position of the fluorine atom influences the site of hydroxylation nih.gov.

Potential Biotransformation Products:

| Parent Compound | Potential Biotransformation Pathway | Potential Metabolite(s) |

| This compound | Ester Hydrolysis | 5-fluoro-2-methoxybenzoylformic acid, Ethanol |

| This compound | O-Demethylation | Ethyl 5-fluoro-2-hydroxybenzoylformate |

| This compound | Aromatic Hydroxylation | Hydroxylated derivatives of the parent compound |

| 5-fluoro-2-methoxybenzoylformic acid | Decarboxylation | 4-fluoro-1-methoxybenzene |

Remediation Strategies for Fluorinated Benzoylformate Contamination

In the event of environmental contamination with fluorinated benzoylformates, several remediation strategies could be considered, drawing on technologies developed for other fluorinated organic compounds.

Physicochemical Treatment:

Activated Carbon Adsorption: Activated carbon is a widely used adsorbent for removing organic contaminants from water and soil. Its effectiveness for fluorinated compounds can be variable. Studies on fluorobenzene (B45895) have shown good adsorption capacity on granular activated carbon core.ac.uk. The presence of both hydrophobic (aromatic ring) and polar (ester, methoxy) moieties in this compound suggests that adsorption to activated carbon is a plausible removal method. The efficiency would likely depend on the specific type of activated carbon and the water chemistry researchgate.netnih.gov.

Reverse Osmosis: This membrane filtration technology is effective at removing a wide range of dissolved contaminants, including many fluorinated compounds, from water acs.org. It could be a viable option for treating water contaminated with this compound.

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals that can degrade a wide range of organic pollutants. While not specifically tested on this compound, AOPs are a potential destructive technology for fluorinated aromatic compounds.

Bioremediation:

Bioremediation utilizes microorganisms to degrade contaminants. The success of bioremediation for fluorinated compounds depends on the ability of microbial communities to cleave the carbon-fluorine bond and metabolize the resulting products.

Microbial Degradation: Research has shown that various bacteria can degrade substituted benzoates, including those with methoxy and halogen substituents iisc.ac.inresearchgate.netarizona.edu. The degradation of fluorinated aromatic compounds under anaerobic conditions has also been reported researchgate.net. The presence of the ester and methoxy groups in this compound may provide initial points of attack for microbial enzymes, potentially leading to the breakdown of the molecule. The ultimate mineralization would depend on the complete degradation of the fluorinated aromatic ring. The persistence of many polyfluorinated compounds is a known challenge for bioremediation nih.gov.

Soil Remediation:

For soil contamination, strategies often involve either immobilization to prevent the spread of the contaminant or mobilization to facilitate its removal.

Immobilization: Amending contaminated soil with materials like activated carbon can help to bind the contaminant, reducing its bioavailability and leaching to groundwater nih.gov.

Soil Washing and Electrokinetic Remediation: These techniques aim to physically remove the contaminant from the soil matrix. Soil washing uses a liquid to extract the contaminant, while electrokinetic remediation uses an electric field to move charged contaminants through the soil nih.gov.

The selection of the most appropriate remediation strategy would depend on the specific circumstances of the contamination, including the concentration of the contaminant, the environmental matrix (water or soil), and cost-effectiveness.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H, 13C, and 19F NMR for Structure Elucidation

High-resolution 1H, 13C, and 19F NMR spectroscopy are foundational for the structural confirmation of ethyl 5-fluoro-2-methoxybenzoylformate.

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl and methoxy (B1213986) groups, in addition to the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would in turn appear as a triplet. The methoxy group protons would be visible as a singlet. The aromatic region would show complex splitting patterns for the three protons on the benzene (B151609) ring, influenced by both homo- and heteronuclear coupling with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would account for all eleven carbon atoms in the molecule. chemicalbook.comchemicalbook.com Key signals would include those for the two carbonyl carbons (ester and ketone), the aromatic carbons (with the carbon directly bonded to fluorine showing a characteristic large coupling constant, ¹JCF), and the aliphatic carbons of the ethyl and methoxy groups. chemicalbook.comchemicalbook.comchemicalbook.com

¹⁹F NMR: As a fluorinated organic compound, 19F NMR is a crucial technique. wikipedia.orgacs.orgthermofisher.com Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgnih.gov The spectrum for this compound would exhibit a single resonance for the fluorine atom on the aromatic ring. wikipedia.org The precise chemical shift of this signal is indicative of its electronic environment, influenced by the methoxy and benzoylformate substituents. acs.orgnih.govresearchgate.net Furthermore, the signal would be split into a multiplet due to coupling with the adjacent ortho and meta protons on the aromatic ring (³JHF and ⁴JHF). thermofisher.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.4 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.4 (quartet) | ~62 |

| Methoxy -OCH₃ | ~3.9 (singlet) | ~56 |

| Aromatic C-H | 7.0 - 7.8 (multiplets) | 110 - 125 |

| Aromatic C-F | - | ~158 (doublet, large J) |

| Aromatic C-OCH₃ | - | ~155 |

| Aromatic C-CO | - | ~120 |

| Ketone C=O | - | ~185 |

| Ester C=O | - | ~164 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. sdsu.eduyoutube.com For this compound, a key cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their direct connectivity. Cross-peaks would also be expected between the vicinal aromatic protons, helping to delineate their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu It would be used to definitively assign the carbon signals for the ethyl group, the methoxy group, and the protonated aromatic carbons by linking them to their already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.netyoutube.com This technique is particularly powerful for identifying quaternary carbons, such as the carbonyl carbons and the substituted aromatic carbons (C-F, C-OCH₃, C-CO). For instance, a correlation from the methoxy protons to the aromatic carbon at position 2 would confirm the placement of the methoxy group. Similarly, correlations from the methylene protons of the ethyl group to the ester carbonyl carbon would verify the ester functionality.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of the parent ion with very high accuracy. This allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₁H₁₁FO₄, the theoretical exact mass can be calculated. chemicalbook.comsigmaaldrich.com An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FO₄ |

| Molecular Weight | 226.21 g/mol |

| Theoretical Exact Mass | 226.06359 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound), which is then fragmented, and the resulting product ions are analyzed. This provides valuable information about the molecular structure. Common fragmentation patterns for esters and aromatic carbonyl compounds include alpha-cleavage and rearrangements. libretexts.orgudel.eduyoutube.comyoutube.comlibretexts.org

A plausible fragmentation pathway for this compound would involve:

Loss of the ethoxy radical (-•OCH₂CH₃): Cleavage of the bond between the ester carbonyl carbon and the oxygen would lead to the formation of a stable 5-fluoro-2-methoxybenzoyl acylium ion.

Loss of ethylene (B1197577): A McLafferty-type rearrangement could occur, involving the transfer of a hydrogen from the ethyl group to the keto-carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

Decarbonylation: The resulting fragment ions could undergo further fragmentation, such as the loss of carbon monoxide (CO).

Metabolite Profiling and Identification in Complex Matrices

Should this compound be studied in a biological system, identifying its metabolites would be crucial. This is typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govyoutube.comnih.govijpras.comtechnologynetworks.com The process involves separating the components of a complex biological matrix (such as plasma or urine) by LC, followed by MS and MS/MS analysis. nih.govnih.gov

Potential metabolites of this compound could arise from common metabolic transformations, such as:

Ester hydrolysis: Cleavage of the ethyl ester to form the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoylformic acid.

O-demethylation: Removal of the methyl group from the methoxy substituent to yield a phenol (B47542).

By comparing the mass spectra of the parent compound with those of potential metabolites and analyzing the characteristic mass shifts corresponding to these biotransformations, a comprehensive metabolic profile can be established. youtube.comijpras.com

Compound Reference Table

Chromatographic Separation Techniques

Chromatography is fundamental to isolating "this compound" from complex mixtures, a necessary step for accurate quantification and identification. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally labile compounds like "this compound". Developing a robust HPLC method is critical for achieving reliable and reproducible results.

The method development process for "this compound" would typically begin with reverse-phase (RP) chromatography, given the compound's moderate polarity. A C18 or C8 stationary phase would be a logical starting point. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a gradient elution to ensure adequate separation from impurities and matrix components. Optimization involves systematically adjusting parameters like mobile phase composition, pH, column temperature, and flow rate to achieve optimal peak shape, resolution, and analysis time. For instance, adjusting the mobile phase pH can be crucial if any ionizable impurities are present. The use of a photodiode array (PDA) detector would allow for the simultaneous monitoring of multiple wavelengths, aiding in peak purity assessment and identification based on the compound's UV absorbance spectrum. For chiral separations, specialized chiral stationary phases (CSPs) would be necessary to resolve the enantiomers. Macrocyclic glycopeptide-based CSPs have proven effective for separating various chiral analogues and could be evaluated for this purpose. researchgate.net

Table 1: Illustrative HPLC Method Optimization Parameters

| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |

|---|---|---|---|

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | C18, 2.7 µm, 2.1 x 100 mm | Improve efficiency and reduce run time with smaller particle size and column dimensions. |

| Mobile Phase | A: Water, B: Acetonitrile | A: 0.1% Formic Acid in Water, B: Acetonitrile | Acidifying the mobile phase improves peak shape for acidic/phenolic compounds and enhances ionization for MS detection. |

| Elution Mode | Isocratic (60% B) | Gradient (40% to 95% B in 10 min) | Provides better resolution for complex samples and elutes a wider range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Adjusted for the smaller internal diameter of the optimized column to maintain optimal linear velocity. |

| Detection | UV at 254 nm | PDA (200-400 nm) | Allows for confirmation of peak identity and purity by evaluating the full UV spectrum. |